Cas no 2172252-70-7 (3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol)

3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol structure
2172252-70-7 structure
Product name:3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol
CAS No:2172252-70-7
MF:C12H21NO2
Molecular Weight:211.30064368248
CID:6508400
PubChem ID:165548988

3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol
    • 2172252-70-7
    • 3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
    • EN300-1631353
    • インチ: 1S/C12H21NO2/c14-9-11(4-1-5-11)12(15)8-13-6-2-10(12)3-7-13/h10,14-15H,1-9H2
    • InChIKey: MHSPBBLYVXWNKA-UHFFFAOYSA-N
    • SMILES: C1CC(C1)(CO)C2(CN3CCC2CC3)O

計算された属性

  • 精确分子量: 211.157228913g/mol
  • 同位素质量: 211.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 43.7Ų

3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1631353-0.05g
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
0.05g
$1068.0 2023-06-05
Enamine
EN300-1631353-0.25g
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
0.25g
$1170.0 2023-06-05
Enamine
EN300-1631353-2.5g
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
2.5g
$2492.0 2023-06-05
Enamine
EN300-1631353-0.5g
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
0.5g
$1221.0 2023-06-05
Enamine
EN300-1631353-100mg
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
100mg
$1119.0 2023-09-22
Enamine
EN300-1631353-250mg
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
250mg
$1170.0 2023-09-22
Enamine
EN300-1631353-50mg
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
50mg
$1068.0 2023-09-22
Enamine
EN300-1631353-1.0g
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
1g
$1272.0 2023-06-05
Enamine
EN300-1631353-10.0g
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
10g
$5467.0 2023-06-05
Enamine
EN300-1631353-5000mg
3-[1-(hydroxymethyl)cyclobutyl]-1-azabicyclo[2.2.2]octan-3-ol
2172252-70-7
5000mg
$3687.0 2023-09-22

3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-ol 関連文献

3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo2.2.2octan-3-olに関する追加情報

Professional Introduction to Compound with CAS No. 2172252-70-7 and Product Name: 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol

The compound identified by the CAS number 2172252-70-7 and the product name 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This compound belongs to a structurally complex class of azabicycloalkanes, which have garnered considerable attention due to their unique pharmacological properties and potential therapeutic applications.

The molecular framework of 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol incorporates a cyclobutyl moiety linked to an azabicyclo[2.2.2]octane backbone, which is further functionalized with a hydroxymethyl group at the 1-position. This structural configuration imparts distinctive steric and electronic characteristics, making it a promising candidate for further investigation in drug discovery programs.

In recent years, there has been growing interest in azabicycloalkanes as scaffolds for developing small-molecule drugs due to their ability to mimic natural products and exhibit high binding affinity to biological targets. The cyclobutyl ring in this compound contributes to its rigid structure, which can enhance binding interactions with proteins, while the azabicyclo moiety introduces conformational constraints that may improve metabolic stability and oral bioavailability.

One of the most compelling aspects of 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol is its potential as a precursor for more complex derivatives through further chemical modifications. The presence of the hydroxymethyl group provides a versatile handle for introducing various functional groups, enabling the synthesis of libraries of analogs for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have facilitated the rational design of such compounds by predicting their binding modes and pharmacokinetic properties before experimental synthesis. Molecular docking studies have suggested that this molecule may interact with enzymes and receptors involved in critical biological pathways, such as inflammation, pain signaling, and neurodegeneration. These predictions are supported by preliminary experimental data demonstrating promising bioactivity in cell-based assays.

The synthesis of 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol presents both challenges and opportunities for synthetic chemists. The construction of the azabicyclo[2.2.2]octane core requires multi-step reactions, often involving transition metal-catalyzed cyclizations or intramolecular reactions under controlled conditions. However, recent innovations in synthetic methodologies have made it possible to access such scaffolds more efficiently, reducing both cost and environmental impact.

From a medicinal chemistry perspective, the hydroxymethyl group in this compound offers opportunities for prodrug design or covalent binding strategies, which can enhance drug efficacy and target specificity. Additionally, the cyclobutyl ring may serve as a scaffold for developing chiral molecules, leveraging its potential to induce enantioselective interactions with biological targets.

The potential therapeutic applications of 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol are broad and multifaceted. Given its structural features, it may exhibit activity against a range of diseases, including neurological disorders, cardiovascular conditions, and infectious diseases. Ongoing research is focused on identifying specific biological targets and optimizing its pharmacological profile through structural modifications.

In conclusion, 3-1-(hydroxymethyl)cyclobutyl-1-azabicyclo[2.2.2]octan-3-ol represents a significant contribution to the field of medicinal chemistry, with its unique structural features and promising pharmacological properties. Further research is warranted to fully explore its potential as a lead compound or building block for novel therapeutics.

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